molecular formula C7H10ClNO3S B2870771 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride CAS No. 2172443-26-2

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride

Cat. No.: B2870771
CAS No.: 2172443-26-2
M. Wt: 223.67
InChI Key: HIKINNXBTJMOHE-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .

Preparation Methods

The synthesis of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with methoxyacetic acid under specific conditions. Industrial production methods may include the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the activation or inhibition of biochemical pathways. This interaction can result in various physiological effects, depending on the specific target .

Comparison with Similar Compounds

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]acetic acid hydrochloride can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methoxy]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S.ClH/c1-5-8-6(4-12-5)2-11-3-7(9)10;/h4H,2-3H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKINNXBTJMOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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